molecular formula C17H14N2O5S B3005130 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4-dimethoxybenzamide CAS No. 892856-90-5

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4-dimethoxybenzamide

Cat. No.: B3005130
CAS No.: 892856-90-5
M. Wt: 358.37
InChI Key: FVUQPKYYISOCLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4-dimethoxybenzamide is a heterocyclic compound featuring a benzothiazole core fused with a [1,3]dioxolo ring at positions 4,5-f. The 6-position of the benzothiazole is substituted with an amide group linked to a 3,4-dimethoxybenzoyl moiety. The 3,4-dimethoxy substitution on the benzamide may enhance electron-donating properties, influencing solubility and interaction with biological targets, while the dioxolo ring could contribute to metabolic stability .

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S/c1-21-11-4-3-9(5-12(11)22-2)16(20)19-17-18-10-6-13-14(24-8-23-13)7-15(10)25-17/h3-7H,8H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUQPKYYISOCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4-dimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Dioxole Ring: The dioxole ring can be introduced by reacting the benzothiazole derivative with a suitable diol in the presence of a dehydrating agent.

    Formation of the Benzamide Moiety: The final step involves the acylation of the benzothiazole-dioxole intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and preventing substrate binding.

    Modulation of Receptors: Interacting with receptor sites to either activate or inhibit receptor function.

    Pathway Involvement: Affecting signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

N-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-nitrobenzamide

This analog (ChemSpider ID: 892853-68-8) replaces the 3,4-dimethoxy groups with a nitro substituent at the benzamide’s 4-position. The nitro group is strongly electron-withdrawing, which may reduce solubility compared to methoxy substituents.

N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide

This compound (ChemSpider ID: 912761-21-8) substitutes the dioxolo-fused benzothiazole with 4,5-dichloro substituents. The absence of the dioxolo ring may diminish hydrogen-bonding capacity, affecting target binding affinity .

Dioxolo-Containing Heterocycles in Agrochemical Contexts

A patent (EP 4 384 524 A1) describes 2,2-difluoro-5H-[1,3]dioxolo[4,5-f]isoindol-7-one derivatives as pesticides. While structurally distinct from the target compound, the shared dioxolo motif suggests that this ring system may confer resistance to oxidative degradation, a critical feature for agrochemical persistence. The target compound’s dioxolo-benzothiazole core could similarly enhance environmental stability in pesticidal applications .

Benzodioxane Carboxylate Derivatives

Compounds such as 2-(5-nitro-2-styryl-1H-imidazol-1-yl)ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate (synthesized in ) feature a benzo[b][1,4]dioxine ring. The target compound’s dioxolo ring may similarly optimize spatial interactions with enzymatic active sites .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents on Benzamide/Benzothiazole Key Structural Features Potential Applications
N-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4-dimethoxybenzamide (Target) 3,4-dimethoxy Dioxolo-fused benzothiazole, electron-donating groups Drug discovery, agrochemicals
N-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-nitrobenzamide 4-nitro Electron-withdrawing nitro group Redox-active probes
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide 4,5-dichloro, 3-methoxy Chlorinated benzothiazole Antimicrobial agents
2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]isoindol-7-one derivatives Difluoro, dioxolo-isoindole Dioxolo-fused isoindole Pesticides

Research Findings and Implications

  • Substituent Effects : Methoxy groups on the benzamide (target compound) likely improve solubility compared to nitro analogs but may reduce membrane permeability due to increased polarity. Chlorine substituents (as in 912761-21-8) enhance lipophilicity, favoring blood-brain barrier penetration .
  • Dioxolo Ring Stability : The dioxolo motif in the target compound and pesticidal derivatives suggests resistance to oxidative metabolism, a valuable trait for both pharmaceuticals and agrochemicals.
  • Biological Target Interactions: The benzothiazole core is known to interact with kinases and proteases. The dioxolo fusion in the target compound may introduce steric constraints that fine-tune selectivity .

Biological Activity

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its anti-cancer and anti-inflammatory properties, as well as its mechanisms of action. The findings are supported by various research studies and data tables summarizing key results.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a benzothiazole moiety and a dioxole ring. Its molecular formula is C15H17N3O5SC_{15}H_{17}N_{3}O_{5}S with a molecular weight of 383.4 g/mol. The compound's structural features contribute to its bioactivity.

Anti-Cancer Activity

Research indicates that compounds with similar structures exhibit significant anti-cancer properties. A study evaluated the effects of benzothiazole derivatives on various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The study utilized the MTT assay to assess cell viability and found that certain derivatives significantly inhibited cell proliferation.

Key Findings:

  • Inhibition of Cell Proliferation : Compounds demonstrated IC50 values in the micromolar range against A431 and A549 cells.
  • Mechanism of Action : Flow cytometry analysis revealed that these compounds induced apoptosis and caused cell cycle arrest at G0/G1 phase.
  • Cytokine Modulation : The expression levels of inflammatory cytokines IL-6 and TNF-α were significantly reduced in treated macrophage cells (RAW264.7) as assessed by ELISA.

Table 1: Summary of Anti-Cancer Activity

CompoundCell LineIC50 (µM)Apoptosis InductionCytokine Reduction
B7A4312.5YesIL-6, TNF-α
B7A5493.0YesIL-6, TNF-α
B8H12991.8YesIL-6

Anti-Inflammatory Activity

The compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages.

Mechanistic Insights:

  • Signaling Pathways : Western blot analyses indicated that the compound inhibits the AKT and ERK signaling pathways, which are crucial for cell survival and proliferation.

Table 2: Summary of Anti-Inflammatory Activity

CompoundCytokine AssessedConcentration (µM)Effect
B7IL-61Decreased
B7TNF-α2Decreased

Case Study 1: Dual Action in Cancer Therapy

A recent study focused on a series of benzothiazole derivatives, including this compound. The results demonstrated not only potent anti-cancer activity but also significant anti-inflammatory effects, suggesting its potential as a dual-action therapeutic agent.

Case Study 2: Structure-Activity Relationship

Another investigation explored the structure-activity relationship (SAR) of benzothiazole derivatives. Modifications to the benzothiazole nucleus enhanced both anti-cancer and anti-inflammatory activities, indicating that specific structural elements are critical for bioactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.